
ABT-100
Vue d'ensemble
Description
A-409100 est un inhibiteur de la farnésyltransférase de deuxième génération avec un profil préclinique prometteur . Les inhibiteurs de la farnésyltransférase sont une classe de composés qui inhibent l'enzyme farnésyltransférase, impliquée dans la modification post-traductionnelle des protéines. Cette modification est cruciale pour le bon fonctionnement de plusieurs protéines, notamment celles impliquées dans la signalisation cellulaire et la croissance. A-409100 a montré un potentiel dans diverses applications de recherche scientifique, en particulier dans les domaines de l'oncologie et de la biologie moléculaire.
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles pour A-409100 impliquent plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures pour former le composé final. Les méthodes de production industrielle pour A-409100 sont conçues pour garantir un rendement élevé et une pureté élevée. Les détails spécifiques sur les voies de synthèse et les conditions réactionnelles sont propriétaires et non disponibles publiquement. les méthodes générales de synthèse des inhibiteurs de la farnésyltransférase impliquent généralement une synthèse organique en plusieurs étapes, y compris des réactions telles que l'alkylation, l'acylation et la cyclisation.
Analyse Des Réactions Chimiques
A-409100 subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants incluent les halogènes et les nucléophiles.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés déhydroxylés.
4. Applications de recherche scientifique
A-409100 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la farnésyltransférase et ses effets sur la fonction des protéines.
Biologie : Employé dans des études de biologie cellulaire pour étudier le rôle des protéines farnésylées dans la signalisation cellulaire et la croissance.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers impliquant une activité aberrante de la farnésyltransférase.
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant la farnésyltransférase.
5. Mécanisme d'action
Le mécanisme d'action d'A-409100 implique l'inhibition de l'enzyme farnésyltransférase. Cette enzyme est responsable de l'ajout d'un groupe farnésyle à des protéines spécifiques, un processus connu sous le nom de farnésylation. La farnésylation est essentielle pour la localisation et la fonction correctes de ces protéines. En inhibant la farnésyltransférase, A-409100 empêche la farnésylation des protéines cibles, perturbant ainsi leur fonction et conduisant à l'inhibition de la croissance et de la prolifération cellulaires. Ce mécanisme est particulièrement pertinent dans le contexte du cancer, où l'inhibition de la farnésyltransférase peut bloquer la croissance des cellules cancéreuses.
Applications De Recherche Scientifique
A-409100 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of farnesyltransferase and its effects on protein function.
Biology: Employed in cell biology studies to investigate the role of farnesylated proteins in cell signaling and growth.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that involve aberrant farnesyltransferase activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting farnesyltransferase.
Mécanisme D'action
The mechanism of action of A-409100 involves the inhibition of the enzyme farnesyltransferase. This enzyme is responsible for the addition of a farnesyl group to specific proteins, a process known as farnesylation. Farnesylation is essential for the proper localization and function of these proteins. By inhibiting farnesyltransferase, A-409100 prevents the farnesylation of target proteins, thereby disrupting their function and leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer, where the inhibition of farnesyltransferase can block the growth of cancer cells.
Comparaison Avec Des Composés Similaires
A-409100 est comparé à d'autres inhibiteurs de la farnésyltransférase, tels que le tipifarnib et le lonafarnib. Bien que tous ces composés partagent le mécanisme commun d'inhibition de la farnésyltransférase, A-409100 a montré un profil préclinique plus prometteur, y compris une meilleure puissance et sélectivité . Des composés similaires comprennent :
Tipifarnib : Un autre inhibiteur de la farnésyltransférase utilisé dans les essais cliniques pour le traitement du cancer.
Lonafarnib : Un inhibiteur de la farnésyltransférase avec des applications dans le traitement de la progéria et de certains cancers.
La particularité d'A-409100 réside dans son efficacité améliorée et ses effets secondaires réduits par rapport aux autres inhibiteurs de la farnésyltransférase.
Propriétés
IUPAC Name |
4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F3N4O3/c1-34-17-33-15-25(34)26(35,21-7-2-18(13-31)3-8-21)16-36-24-11-4-19(14-32)12-23(24)20-5-9-22(10-6-20)37-27(28,29)30/h2-12,15,17,35H,16H2,1H3/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUVRFNVTLGKMZ-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@](COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196377 | |
| Record name | ABT-100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450839-40-4 | |
| Record name | ABT-100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0450839404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABT-100 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG74WR2HRE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




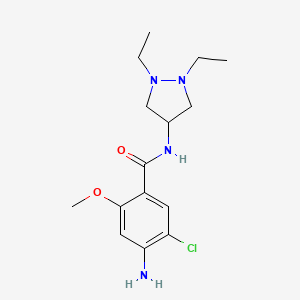




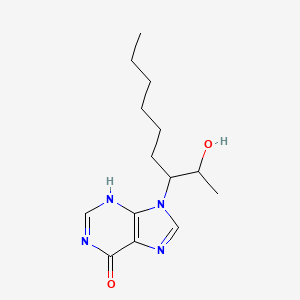
![ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662769.png)
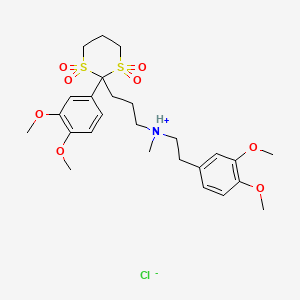
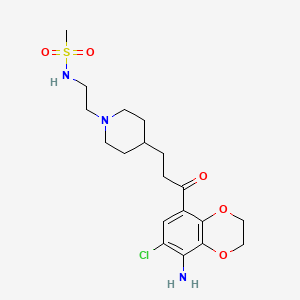
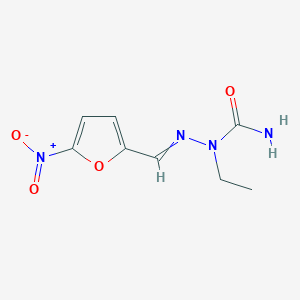

![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B1662777.png)
